2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Description
2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H21F3N2O2 and its molecular weight is 318.34. The purity is usually 95%.
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Scientific Research Applications
Copper-catalyzed Synthesis of Unconventional Piperidines
Crotti et al. (2011) introduced a regioselective synthesis approach that utilizes copper(II) triflate to add a methoxycarbonyl methyl group to unsubstituted pyridine, yielding N-acetyl-1,2-dihydropyridyl acetic acid methyl ester. This compound serves as a valuable precursor for creating new polyfunctionalized piperidine derivatives with unconventional substitution patterns, highlighting a pathway for synthesizing complex molecules like "2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine" (Crotti, Berti, & Pineschi, 2011).
Novel Piperidine Synthesis
Feng (2011) conducted a three-component synthesis to create a novel piperidine derivative, demonstrating the versatility and potential of piperidine in synthesizing complex molecules. The synthesis involved malononitrile, 4-methoxybenzaldehyde, and piperidine, underlining the adaptability of piperidine structures in chemical reactions (Wu Feng, 2011).
Synthesis and Characterization of Trifluoromethyl-substituted Aminopyrroles
Khlebnikov et al. (2018) developed a method to synthesize trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This method involves the use of 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, which showcases the chemical flexibility and utility of pyridine derivatives in synthesizing compounds with specific functional groups (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Corrosion Inhibition by Piperidine Derivatives
Kaya et al. (2016) explored the corrosion inhibition properties of various piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, they identified the binding energies and inhibition efficiencies, providing insights into the practical applications of such derivatives in protecting metals against corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Antiarrhythmic and Antihypertensive Effects of Piperidine Derivatives
Malawska et al. (2002) synthesized and tested a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. This research points to the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-9-20-7-5-12(6-8-20)11-22-14-4-2-3-13(19-14)15(16,17)18/h2-4,12H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYGPCMEZHEFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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